
NPR-C activator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPR-C activator 1 is a potent activator of the natriuretic peptide receptor C (NPR-C). This receptor is involved in the regulation of vascular homeostasis, making this compound a significant compound in cardiovascular research. The compound has shown promising in vivo pharmacokinetic properties and acts as an effective agonist with an EC50 value of approximately 1 micromolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NPR-C activator 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The compound is synthesized in bulk using scalable chemical processes, followed by purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: NPR-C activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
NPR-C activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the natriuretic peptide receptor C and its role in vascular homeostasis.
Biology: Investigates the biological pathways involving natriuretic peptides and their receptors.
Medicine: Explores potential therapeutic applications in cardiovascular diseases, given its role in regulating vascular functions.
Industry: Utilized in the development of new cardiovascular drugs and treatments .
Mecanismo De Acción
NPR-C activator 1 exerts its effects by binding to the natriuretic peptide receptor C, which is a G-protein-coupled receptor. This binding activates downstream signaling pathways that regulate vascular homeostasis. The compound’s action involves modulation of cyclic adenosine monophosphate (cAMP) levels and other intracellular signaling molecules .
Comparación Con Compuestos Similares
C-type natriuretic peptide (CNP): A natural ligand for NPR-C, involved in similar regulatory functions.
Atrial natriuretic peptide (ANP): Another natriuretic peptide with overlapping functions but different receptor specificity.
Brain natriuretic peptide (BNP): Similar to ANP, with distinct physiological roles
Uniqueness: NPR-C activator 1 is unique due to its high specificity and potency as an NPR-C agonist. Unlike natural peptides, it offers better stability and pharmacokinetic properties, making it a valuable tool in cardiovascular research .
Propiedades
Fórmula molecular |
C18H24N6O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |
InChI |
InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |
Clave InChI |
FQPCIIXSQCSDSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


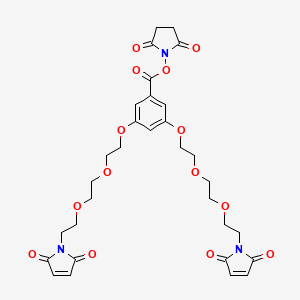
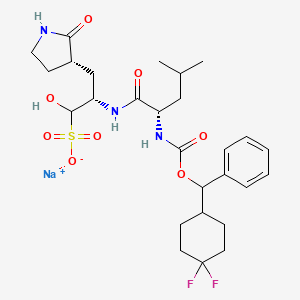

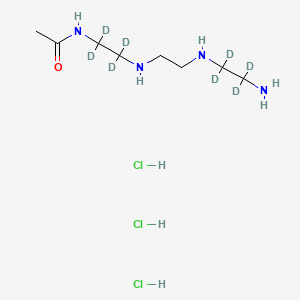
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)


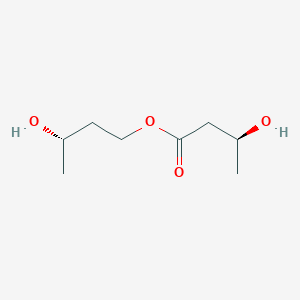
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
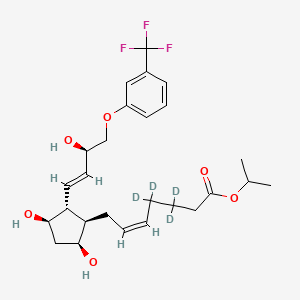


![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
